2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile
Description
The compound 2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile is a nitrile-containing heterocyclic molecule featuring a benzo[d][1,3]dioxol (benzodioxole) core fused with a 5-methyl-2-oxodihydrofuran substituent. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ) indicate that its preparation likely involves nucleophilic substitution reactions using chloroacetonitrile under basic conditions .
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[[6-[(Z)-(5-methyl-2-oxooxolan-3-ylidene)methyl]-1,3-benzodioxol-5-yl]amino]acetonitrile |
InChI |
InChI=1S/C15H14N2O4/c1-9-4-11(15(18)21-9)5-10-6-13-14(20-8-19-13)7-12(10)17-3-2-16/h5-7,9,17H,3-4,8H2,1H3/b11-5- |
InChI Key |
TVIDTIKHBJFBFG-WZUFQYTHSA-N |
Isomeric SMILES |
CC1C/C(=C/C2=CC3=C(C=C2NCC#N)OCO3)/C(=O)O1 |
Canonical SMILES |
CC1CC(=CC2=CC3=C(C=C2NCC#N)OCO3)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core, which is then functionalized through a series of reactions including alkylation, nitrile addition, and amination. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and safety. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Contains a benzo[d][1,3]dioxol ring linked to a 5-methyl-2-oxodihydrofuran moiety via a conjugated methylene bridge. The acetonitrile group is attached to the benzodioxol nitrogen.
- Compound 5a () : Features a benzofuran-3(2H)-one core substituted with an indole-methylene group and an acetonitrile side chain. Unlike the target compound, it lacks the benzodioxol system but shares the nitrile functional group .
- Compound 5f () : A benzimidazole derivative with an acetonitrile substituent. The benzimidazole ring differs in electronic properties compared to benzodioxol but retains the nitrile group .
Functional Group Variations
- Electron-Withdrawing Groups: The target compound’s nitrile and oxo groups are also present in ’s nicotinonitrile derivatives (e.g., 6-(5-bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)-nicotinonitrile), which include a thioether linkage absent in the target molecule .
- Substituent Effects : Methyl groups (as in the target compound’s dihydrofuran) are common in and , while halogenated analogs (e.g., bromobenzofuran in ) exhibit distinct reactivity and polarity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural analogs.
Chemoinformatic Similarity Analysis
- Tanimoto Coefficients : Using binary fingerprints, the target compound would exhibit moderate similarity (~0.4–0.6) to ’s 5a (shared nitrile and fused aromatic systems) but lower similarity to benzimidazole derivatives (e.g., ’s 5f) due to differing core rings .
- Subgraph Matching : The benzodioxol and dihydrofuran substructures in the target compound are unique compared to ’s bromobenzofuran and ’s thiazole derivatives, reducing overall structural overlap .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is plausible using methods analogous to and , though yields may vary due to steric hindrance from the benzodioxol system.
- Material Science Applications : The conjugated π-system and nitrile group may enhance photophysical properties, similar to ’s dihydrobenzofuran-acetamide derivatives .
Biological Activity
The compound 2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Dihydrofuran moiety : Contributes to its reactivity and potential biological interactions.
- Benzo[d][1,3]dioxole : Known for its pharmacological properties, including anti-inflammatory and anticancer activities.
- Acetonitrile group : May influence solubility and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 364.37 g/mol.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to the structure of this compound. For instance:
- Cytotoxicity Testing : A study evaluated various derivatives of similar structures against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. For example:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in predicting the biological effects of new compounds. The presence of specific functional groups in this compound enhances its biological activity:
- Amino group : Contributes to increased binding affinity to target proteins.
- Dihydrofuran ring : Plays a significant role in cytotoxicity and overall pharmacological activity .
Anti-inflammatory Activity
Compounds with similar structural features have also been studied for their anti-inflammatory properties. For instance, certain derivatives have shown promising results in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis .
Summary of Biological Activities
| Activity Type | Compound Name | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|---|
| Anticancer | Compound A | HCT-116 | 16.19 | |
| Anticancer | Compound B | MCF-7 | 17.16 | |
| Anti-inflammatory | Compound C | Adjuvant Arthritis Rat | Kd = 0.283 |
Case Study 1: Anticancer Efficacy
In a recent study, a series of compounds based on the dihydrofuran scaffold were synthesized and tested for their anticancer properties. The results demonstrated that modifications to the benzo[d][1,3]dioxole moiety significantly enhanced cytotoxic effects against various cancer cell lines.
Case Study 2: Inhibition of Inflammatory Mediators
Another investigation focused on the anti-inflammatory potential of related compounds. The study utilized a rat model to assess the therapeutic efficacy against adjuvant arthritis, revealing significant reductions in inflammatory markers when treated with these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
